

Sodium New Houttuynfonate: A Technical Guide to its Chemical Properties and Biological Activities

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Compound of Interest

Compound Name: Sodium new houttuynfonate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium new houttuynfonate (SNH), a synthetic derivative of houttuynin, the active component of *Houttuynia cordata*, has emerged as a molecule of significant interest in pharmaceutical research. Chemically identified as Sodium Lauryl Sulfoacetate, SNH offers improved stability over its natural precursor while retaining a broad spectrum of pharmacological activities.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure, mechanisms of action, and key experimental findings related to SNH. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development, summarizing quantitative data, detailing experimental protocols, and visualizing its engagement with cellular signaling pathways.

Chemical Identity and Structure

Sodium new houttuynfonate is systematically known as Sodium lauryl sulfoacetate. It is an anionic surfactant characterized by a hydrophilic sulfoacetate head and a hydrophobic 12-carbon alkyl tail.^{[1][3]}

Property	Value	Reference
Chemical Name	Sodium lauryl sulfoacetate	[1]
Synonym	Sodium new houttuyfonate (SNH)	[1]
CAS Number	1847-58-1	[1]
Molecular Formula	C ₁₄ H ₂₇ NaO ₅ S	[4]
Molecular Weight	330.41 g/mol	[4]

Chemical Structure:

Biological Activities and Mechanisms of Action

SNH exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Its surfactant-like structure is believed to contribute to its ability to disrupt cellular membranes, a key aspect of its antimicrobial action.[1][5]

Antimicrobial and Antifungal Activity

SNH has demonstrated efficacy against a variety of pathogens. Its primary mechanism is the disruption of the bacterial cell membrane, which leads to increased permeability and ultimately cell lysis.[6][7] It is particularly effective against Gram-positive bacteria.[5] In fungi, such as *Aspergillus fumigatus*, SNH has been shown to inhibit ergosterol synthesis, a critical component of the fungal cell membrane.[8][9]

Anti-inflammatory Activity

The anti-inflammatory properties of SNH are mediated through the modulation of key inflammatory signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, including TNF- α and IL-6.[5] This is achieved, in part, by suppressing the activation of transcription factors like NF- κ B and STAT3.[6][10][11]

Anticancer Activity

SNH has demonstrated promising antitumor effects in various cancer cell lines. Its mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell migration and invasion.[\[12\]](#)[\[13\]](#)[\[14\]](#) These effects are linked to its ability to modulate multiple signaling pathways involved in cancer progression.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on **Sodium new houttuynate**.

Table 1: In Vitro Anticancer Activity of SNH

Cell Line	Assay	Concentration	Effect	Reference
MCF-7 (Breast Cancer)	MTT Assay (48h)	250 µg/mL	~68% decrease in cell viability	[4]
MCF-7 (Breast Cancer)	Apoptosis Assay (Annexin V/PI)	100 µg/mL	14.3% apoptosis	[4]
MCF-7 (Breast Cancer)	Apoptosis Assay (Annexin V/PI)	250 µg/mL	44.1% apoptosis	[4]
H1299 (Lung Cancer)	WST-1 Assay (24h)	75 µM (IC ₅₀)	50% decrease in cell viability	[13]
H1299 (Lung Cancer)	Apoptosis Assay (Annexin V/PI)	100 µM	42.07% apoptosis	[13]
A2780 (Ovarian Cancer)	Apoptosis Assay (Flow Cytometry)	100-500 µg/mL	Increased total apoptosis rate	[15]

Table 2: In Vitro Antifungal Activity of SNH

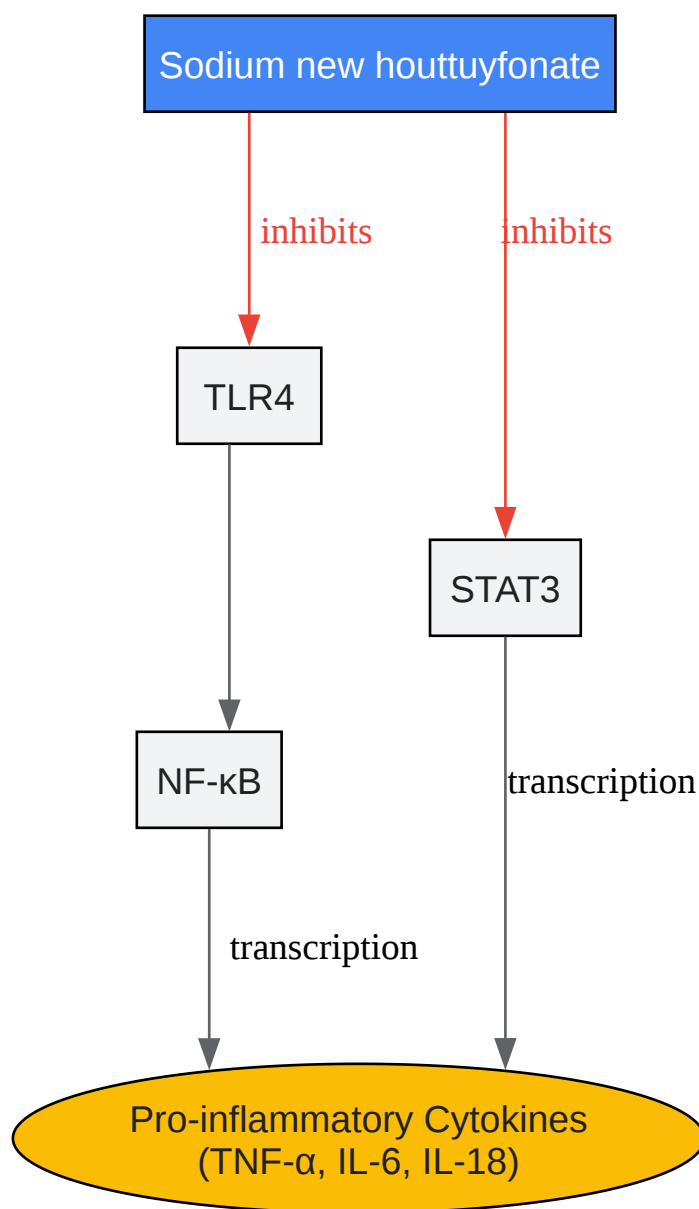
Fungal Strain	Assay	Concentration	Effect	Reference
A. fumigatus AF293	Ergosterol Quantification	1x MIC	31.31% decrease in ergosterol	[8]
A. fumigatus AF293	Ergosterol Quantification	4x MIC	62.42% decrease in ergosterol	[8]

Key Signaling Pathways Modulated by SNH

SNH interacts with a complex network of intracellular signaling pathways to exert its biological effects. The following diagrams, generated using the DOT language, illustrate these interactions.

Anti-inflammatory Signaling

SNH mitigates inflammation by inhibiting the TLR4/NF- κ B and STAT3 signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[\[10\]](#)[\[11\]](#)

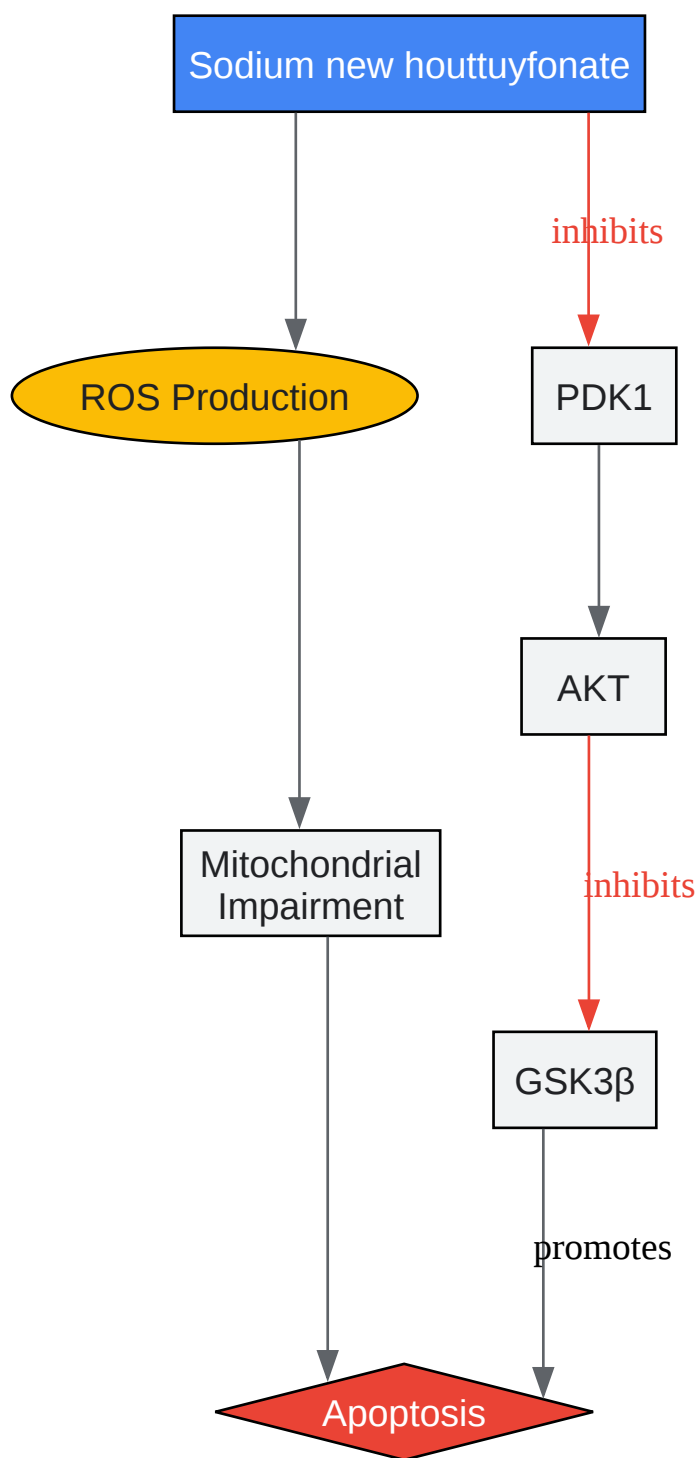


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Caption: SNH anti-inflammatory signaling pathway.

Anticancer Signaling in Breast Cancer Cells

In breast cancer cells, SNH induces apoptosis by promoting the production of reactive oxygen species (ROS), which in turn inhibits the pro-survival PDK1/AKT/GSK3 β pathway.^{[12][16]}

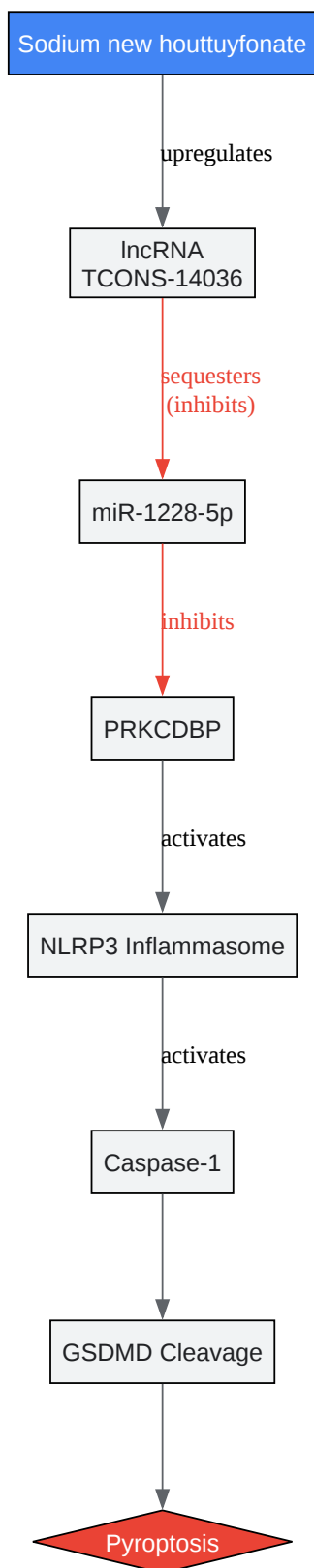


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Caption: SNH-induced apoptotic pathway in breast cancer.

Anticancer Signaling in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, SNH induces pyroptosis, a form of inflammatory cell death, through a long non-coding RNA (lncRNA) mediated pathway that activates the NLRP3 inflammasome.[\[17\]](#)[\[18\]](#)



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Caption: SNH-induced pyroptosis pathway in NSCLC.

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the biological activity of SNH.

Cell Viability Assay (WST-1 Method)

This protocol is adapted from studies on non-small cell lung cancer lines.[\[13\]](#)

- **Cell Seeding:** Plate H1299 cells at a density of 5×10^3 cells/well in 96-well plates and culture for 12 hours.
- **Treatment:** Treat cells in triplicate with various concentrations of SNH (e.g., 0, 25, 50, 75, 100, 150 μ M) for 24 or 72 hours in the dark.
- **WST-1 Incubation:** Add 10 μ L of WST-1 solution to each well and incubate at 37°C for 1 hour.
- **Data Acquisition:** Measure the absorbance of each well at 450 nm using a microplate reader.
- **Analysis:** Calculate cell viability as a percentage relative to the untreated control group. The IC_{50} value is determined as the concentration of SNH that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on apoptosis studies in H1299 lung cancer cells.[\[13\]](#)

- **Cell Treatment:** Treat H1299 cells (1×10^5 cells/well) in triplicate with desired concentrations of SNH (e.g., 0, 50, 75, 100 μ M) for 24 hours.
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) at room temperature for 30 minutes in the dark, following the manufacturer's instructions.

- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
- **Data Analysis:** Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Murine Invasive Aspergillosis Model

This protocol is a summary of the methodology used to assess the in vivo efficacy of SNH against *A. fumigatus*.^[8]

- **Animal Model:** Use immunocompromised mice (e.g., induced by cyclophosphamide).
- **Infection:** Infect mice with a suspension of *A. fumigatus* conidia intravenously or intranasally.
- **Treatment:** Administer SNH orally (e.g., by daily gastric gavage) at specified doses (e.g., 10 mg/kg/day and 30 mg/kg/day) for a set period (e.g., 4 to 7 days). Include a control group (e.g., normal saline) and a positive control group (e.g., Itraconazole).
- **Assessment of Fungal Burden:** At the end of the treatment period, euthanize the mice and harvest organs (kidney, liver, lung). Homogenize the tissues and plate serial dilutions on appropriate media to determine the colony-forming units (CFU) per gram of tissue.
- **Histopathology:** Fix organ tissues in formalin, embed in paraffin, and section. Stain sections with Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Conclusion

Sodium new houttuynate is a versatile compound with well-documented antimicrobial, anti-inflammatory, and anticancer properties. Its multifaceted mechanisms of action, involving the disruption of cellular membranes and modulation of numerous key signaling pathways, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for scientists and researchers, consolidating the current understanding of SNH's chemical nature and biological activities to facilitate future research and development efforts.

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